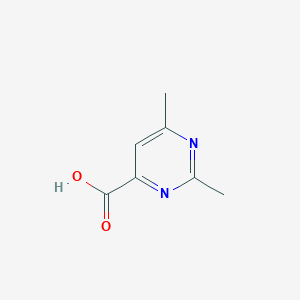

2,6-Dimethylpyrimidine-4-carboxylic acid

描述

Pyrimidine (B1678525) carboxylic acids represent a significant class of heterocyclic compounds that garner substantial interest in academic and industrial research. The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms, is a fundamental scaffold in numerous biologically vital molecules. The addition of a carboxylic acid group to this ring system imparts unique chemical properties, enhancing its utility as a versatile building block in the synthesis of more complex molecules with potential applications in medicine and materials science.

Structure

3D Structure

属性

IUPAC Name |

2,6-dimethylpyrimidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-4-3-6(7(10)11)9-5(2)8-4/h3H,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCFSYMKFEOQWAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways of 2,6 Dimethylpyrimidine 4 Carboxylic Acid

Synthetic Routes to the Pyrimidine (B1678525) Nucleus and its Derivatives

The formation of the pyrimidine ring is a cornerstone of heterocyclic chemistry, with numerous methods developed for its synthesis. These methodologies often involve the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine or a related nitrogen-containing species.

The synthesis of pyrimidine-4-carboxylic acids and their esters often employs the classical pyrimidine synthesis, which involves the reaction of a β-dicarbonyl compound with an amidine. For the preparation of pyrimidine-4-carboxylates, a common precursor is a derivative of a 3-ketoester. The ester group at the 4-position of the resulting pyrimidine ring can then be hydrolyzed to yield the corresponding carboxylic acid.

Another approach involves the modification of an existing pyrimidine ring. For instance, a pyrimidine with a suitable leaving group at the 4-position can undergo a substitution reaction with a cyanide-containing nucleophile, followed by hydrolysis of the resulting nitrile to the carboxylic acid. Additionally, the oxidation of a methyl or hydroxymethyl group at the 4-position of the pyrimidine ring can also yield the desired carboxylic acid.

A specific and logical synthetic pathway to 2,6-dimethylpyrimidine-4-carboxylic acid involves a multi-step process starting from readily available precursors. A common method is the condensation of ethyl acetoacetate (B1235776) with acetamidine (B91507). This reaction directly forms the ethyl ester of this compound.

The subsequent and final step in this synthesis is the hydrolysis of the ethyl ester to the free carboxylic acid. This is typically achieved by treating the ester with an aqueous base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidification to precipitate the this compound.

Table 1: Key Steps in the Synthesis of this compound

| Step | Reactants | Reagents/Conditions | Product |

| 1 | Ethyl acetoacetate, Acetamidine | Base catalyst (e.g., sodium ethoxide) | Ethyl 2,6-dimethylpyrimidine-4-carboxylate |

| 2 | Ethyl 2,6-dimethylpyrimidine-4-carboxylate | 1. Aqueous base (e.g., NaOH) 2. Acid (e.g., HCl) | This compound |

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that can be adjusted include the choice of solvent, temperature, reaction time, and the stoichiometry of the reactants and catalysts.

In the condensation step, the selection of the base and solvent can significantly influence the reaction rate and the formation of byproducts. For the hydrolysis of the ester, controlling the concentration of the base and the temperature can prevent unwanted side reactions, such as the degradation of the pyrimidine ring. mdpi.com Purification of the final product, often through recrystallization from a suitable solvent, is essential to obtain a high-purity compound. mdpi.com

Alternative synthetic routes to this compound can be envisioned through the use of different starting materials. For example, instead of ethyl acetoacetate, other acetoacetic esters could be employed. Similarly, precursors other than acetamidine could be used to introduce the 2-methyl group.

Furthermore, functional group interconversion on a pre-existing 2,6-dimethylpyrimidine scaffold offers another synthetic avenue. For instance, the oxidation of 2,6-dimethyl-4-methylpyrimidine or the hydrolysis of 4-cyano-2,6-dimethylpyrimidine could potentially yield the target carboxylic acid.

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including pyrimidines. nih.gov For the synthesis of this compound, green approaches could involve the use of more environmentally benign solvents, such as water or ethanol (B145695), and the development of catalytic methods that reduce waste and energy consumption. Microwave-assisted synthesis is another green technique that can significantly shorten reaction times and improve yields. nih.gov The use of bio-catalysts or naturally derived acids, such as those found in fruit juices, has also been explored for similar reactions, offering a more sustainable synthetic route. nih.gov

Derivatization and Functionalization of this compound

The presence of both a carboxylic acid group and a pyrimidine ring in this compound allows for a variety of derivatization and functionalization reactions. These modifications can be used to synthesize a range of new compounds with potentially interesting chemical and biological properties.

The carboxylic acid group is a versatile functional handle for derivatization. Standard reactions of carboxylic acids can be applied, such as esterification, amidation, and conversion to the acid chloride. nih.govthermofisher.com For instance, reaction with an alcohol in the presence of an acid catalyst will yield the corresponding ester. Similarly, treatment with an amine and a coupling agent, or conversion to the acid chloride followed by reaction with an amine, will produce the corresponding amide. nih.govthermofisher.com

The pyrimidine ring itself can also be functionalized. The methyl groups at the 2- and 6-positions can potentially undergo condensation reactions with aldehydes under certain conditions. stackexchange.com The nitrogen atoms in the pyrimidine ring can be protonated or alkylated. Furthermore, electrophilic substitution reactions on the pyrimidine ring are possible, although the ring is generally electron-deficient.

Table 2: Potential Derivatization Reactions

| Reaction Type | Reagents | Functional Group Modified | Product Class |

| Esterification | Alcohol, Acid catalyst | Carboxylic acid | Ester |

| Amidation | Amine, Coupling agent | Carboxylic acid | Amide |

| Acid Chloride Formation | Thionyl chloride (SOCl₂) | Carboxylic acid | Acid chloride |

| Aldol-type Condensation | Aldehyde, Base catalyst | Methyl groups on pyrimidine ring | Styrylpyrimidine derivative |

Reactions at the Carboxylic Acid Moiety

The carboxylic acid functional group is a versatile handle for the synthesis of various derivatives, including esters, amides, and hydrazides. These transformations are fundamental in medicinal chemistry for modulating the physicochemical properties of a lead compound.

Esterification of carboxylic acids is a common strategy to enhance lipophilicity and improve cell membrane permeability. The conversion of this compound to its corresponding esters can be achieved through several methods. A widely used method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.com This reaction is an equilibrium process, and to drive it towards the product side, an excess of the alcohol is often used, or water is removed as it is formed. masterorganicchemistry.com

Another effective method for esterification, particularly for sterically hindered acids or sensitive substrates, is the use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP). organic-chemistry.org This method, known as the Steglich esterification, proceeds under mild conditions and generally provides high yields. organic-chemistry.org The reaction involves the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate, which is then attacked by the alcohol. youtube.comgoogle.com DMAP acts as an acyl transfer catalyst, accelerating the reaction. organic-chemistry.org

| Reaction | Reagents and Conditions | Product | Key Features |

| Fischer Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄), Heat | Alkyl 2,6-dimethylpyrimidine-4-carboxylate | Equilibrium-driven, requires excess alcohol or water removal. masterorganicchemistry.com |

| Steglich Esterification | Alcohol, DCC, DMAP, Anhydrous CH₂Cl₂ | Alkyl 2,6-dimethylpyrimidine-4-carboxylate | Mild conditions, high yields, suitable for sensitive substrates. organic-chemistry.org |

Amide bond formation is a cornerstone of peptide synthesis and medicinal chemistry. Direct amidation of this compound with an amine can be challenging due to the formation of a stable ammonium (B1175870) carboxylate salt. analis.com.my Therefore, activating agents are typically employed. Carbodiimides, such as DCC or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are frequently used to facilitate this transformation. analis.com.my The water-soluble nature of the urea (B33335) byproduct from EDC makes it a preferred reagent in many applications. analis.com.my

The synthesis of hydrazides from carboxylic acids is a valuable transformation as hydrazides are important intermediates for the synthesis of various heterocyclic compounds and have applications in pharmaceuticals and materials science. osti.gov A common method involves the initial conversion of the carboxylic acid to an ester, which is then treated with hydrazine (B178648) hydrate. osti.gov A more direct approach involves the use of coupling agents to facilitate the reaction between the carboxylic acid and hydrazine. google.com

| Reaction | Reagents and Conditions | Product | Key Features |

| Amidation | Amine, Coupling Agent (e.g., EDC, DCC) | N-substituted-2,6-dimethylpyrimidine-4-carboxamide | Overcomes salt formation, proceeds under mild conditions. analis.com.my |

| Hydrazide Formation | Hydrazine Hydrate (often via ester intermediate) | 2,6-Dimethylpyrimidine-4-carbohydrazide | Hydrazides are versatile synthetic intermediates. osti.gov |

In the realm of peptide synthesis, the incorporation of non-natural amino acids or heterocyclic scaffolds like this compound is of great interest for creating novel peptides with enhanced stability or biological activity. The fundamental reaction is the formation of an amide (peptide) bond. youtube.com This process requires the activation of the carboxylic acid group of one amino acid (or the pyrimidine derivative) to make it susceptible to nucleophilic attack by the amino group of another amino acid. bachem.com

A variety of coupling reagents have been developed to achieve efficient peptide bond formation while minimizing side reactions, particularly racemization. uni-kiel.de Carbodiimide-based reagents like DCC and DIC, often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma), are widely employed. google.compeptide.com The additive acts as a racemization suppressant and can also enhance the reaction rate. uni-kiel.de Phosphonium and uronium/guanidinium salt-based reagents, such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), are also highly effective and are known for their high coupling efficiencies and low levels of racemization. bachem.com

| Coupling Reagent Class | Examples | Mechanism of Action | Advantages |

| Carbodiimides | DCC, DIC, EDC | Formation of a highly reactive O-acylisourea intermediate. youtube.comgoogle.com | Readily available and effective. peptide.com |

| Phosphonium Salts | BOP, PyBOP | Activation of the carboxylic acid to form an oxyphosphonium species. bachem.com | High coupling efficiency, low racemization. bachem.com |

| Uronium/Guanidinium Salts | HBTU, TBTU, HATU | Formation of an activated ester with HOBt or HOAt. uni-kiel.de | Fast reaction rates, suitable for solid-phase synthesis. bachem.com |

Modifications of the Pyrimidine Ring System

The pyrimidine ring itself can undergo various chemical modifications, allowing for the introduction of diverse substituents and the construction of more complex molecular architectures.

The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions, especially when a good leaving group is present at the 2-, 4-, or 6-positions. For instance, a chloro-substituted pyrimidine can react with various nucleophiles like amines, thiols, and alkoxides. rsc.org The methyl groups at the 2- and 6-positions of the pyrimidine ring are "active" due to the electron-withdrawing nature of the ring nitrogens. stackexchange.com This activity allows them to participate in condensation reactions, for example, with aldehydes in the presence of an acid or base catalyst. stackexchange.com

Furthermore, ring transformation reactions can occur under certain conditions, where the pyrimidine ring is opened and reclosed to form a different heterocyclic system. These transformations are often initiated by the attack of a strong nucleophile at an electrophilic carbon of the pyrimidine ring. wur.nl

Building upon the pyrimidine core by introducing other heterocyclic rings can lead to the synthesis of novel compounds with potentially enhanced biological activities. nih.govresearchgate.net This can be achieved by first introducing a reactive handle onto the pyrimidine ring, which can then be used for the construction of the new ring. For example, a hydrazino group can be introduced, which can then be reacted with 1,3-dicarbonyl compounds to form pyrazoles, or with α-haloketones to form triazines. ekb.eg

Another approach involves the use of a pre-functionalized pyrimidine derivative in a condensation reaction. For instance, 2-thioxo-4,6-dimethylpyrimidine can serve as a precursor for the synthesis of various fused pyrimidine systems. ekb.eg The reaction of 4,6-dimethylpyrimidine-2-thiol (B7761162) with various electrophiles can lead to the formation of S-substituted derivatives, which can then be cyclized to form thiazolo[3,2-a]pyrimidines or other fused heterocyclic systems. researchgate.net The pyrimidine moiety is a crucial building block in many pharmaceutical compounds. researchgate.netresearchgate.net

Formation of Bi- and Tricyclic Heterosystems Incorporating this compound Derivatives

The pyrimidine ring of this compound is a versatile scaffold for the construction of more complex fused heterocyclic systems. Derivatives of this compound can be utilized to synthesize bi- and tricyclic structures, which are of significant interest in medicinal chemistry and materials science.

One notable approach involves using derivatives such as 4,6-dimethylpyrimidine-2-thiol as a starting point for building fused systems. researchgate.net By reacting this thiol derivative with various reagents, it is possible to introduce other heterocyclic rings, such as pyrazole (B372694) and different azines, creating novel bi- and tricyclic compounds. researchgate.net The reactivity of the thiol group and the nitrogen atoms within the pyrimidine ring allows for cyclization reactions that lead to these extended molecular frameworks. researchgate.net

General strategies for forming fused pyrimidine systems often involve the condensation of a substituted pyrimidine with a bifunctional reagent. For instance, pyrimidines containing an amino group can react with dicarbonyl compounds or their equivalents to form an additional fused ring. nih.gov While starting from 6-aminopyrimidine-2,4-diol, the reaction with a hetryl aldehyde in the presence of a base can lead to the formation of a pyrimido[1,6-a]pyrimidine-dione system. nih.gov This type of reaction proceeds through a nucleophilic attack followed by cyclocondensation. nih.gov Similarly, reacting a pyrimidine-dione with isatoic anhydrides can yield pyrimido[6,1-b]quinazoline-diones. nih.gov These established pathways could be adapted for derivatives of this compound, where the carboxylic acid group might first be converted to an amine or other reactive functional group to facilitate the desired annulation.

Table 1: Examples of Fused Heterocyclic Systems Derived from Pyrimidines

| Starting Pyrimidine Type | Reagent(s) | Fused System Formed | Reference |

|---|---|---|---|

| 4,6-Dimethylpyrimidine-2-thiol | Various electrophiles/dinucleophiles | Pyrazolyl-thiopyrimidines, Azinyl-thiopyrimidines | researchgate.net |

| 6-Aminopyrimidine-2,4-diol | Hetryl Aldehyde, KOH | Pyrimido[1,6-a]pyrimidine | nih.gov |

Advanced Synthetic Strategies

Modern organic synthesis emphasizes the development of efficient and environmentally benign methods. For pyrimidine derivatives, this includes the use of multi-component reactions (MCRs) to build molecular complexity in a single step and the application of catalysts to improve reaction rates, yields, and selectivity. mdpi.comresearchgate.net

Multi-component Reactions for this compound Derivatives

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the combination of three or more starting materials in a single pot to form a complex product that incorporates portions of all reactants. nih.govmdpi.com This approach is highly atom-economical and efficient, reducing the number of synthetic steps and purification procedures required compared to traditional linear synthesis. researchgate.net

Several MCRs are well-established for the synthesis of the pyrimidine core. The Biginelli reaction, for example, is a classic three-component reaction between an aldehyde, a β-ketoester, and urea or thiourea (B124793) to produce dihydropyrimidinones, which can be subsequently oxidized to pyrimidines. kazanmedjournal.ru Variations of this reaction could be envisioned to produce derivatives of this compound.

Other prominent MCRs in heterocyclic synthesis include the Passerini and Ugi reactions. mdpi.com The Passerini reaction combines a carboxylic acid, an aldehyde or ketone, and an isocyanide to yield an α-acyloxyamide. mdpi.com The Ugi four-component reaction (U-4CR) extends this by including a primary amine to produce a dipeptide-like scaffold. nih.govmdpi.com While not directly forming a pyrimidine ring, these reactions are invaluable for functionalizing existing molecules. A pre-formed this compound could serve as the carboxylic acid component in a Passerini or Ugi reaction, enabling the rapid synthesis of a diverse library of amide derivatives. nih.govmdpi.com

Table 2: Comparison of Selected Multi-Component Reactions in Heterocyclic Synthesis

| Reaction Name | Components | Key Product Feature | Potential Application for Target Compound |

|---|---|---|---|

| Biginelli Reaction | Aldehyde, β-Dicarbonyl, Urea/Thiourea | Dihydropyrimidinone ring | De novo synthesis of the pyrimidine core |

| Passerini Reaction | Carboxylic Acid, Carbonyl, Isocyanide | α-Acyloxyamide | Functionalization of the carboxylic acid group |

| Ugi Reaction | Carboxylic Acid, Carbonyl, Amine, Isocyanide | Bis-amide (dipeptide-like) | Functionalization of the carboxylic acid group |

Catalytic Approaches in Pyrimidine Synthesis

Catalysis plays a crucial role in modern pyrimidine synthesis, offering milder reaction conditions, improved yields, and access to novel chemical space. mdpi.com A variety of catalysts, including acids, bases, and metal complexes, have been employed.

The classical Pinner synthesis, which involves the condensation of 1,3-dicarbonyl compounds with amidines, is a foundational method for pyrimidine ring formation. mdpi.com This reaction can be catalyzed by acids. A relevant example is the synthesis of 2-hydroxyl-4,6-dimethylpyrimidine, a direct precursor to the target carboxylic acid, which can be prepared by the ring-closure reaction of urea and 2,4-pentanedione using sulfuric acid as a catalyst in an ethanol solvent. google.com This method provides an efficient and industrially scalable route that avoids the use of gaseous hydrogen chloride. google.com

More advanced catalytic systems have also been developed. For instance, copper-catalyzed [4 + 2] annulation of α,β-unsaturated ketoximes with activated nitriles provides a route to 2,4,6-trisubstituted pyrimidines. organic-chemistry.org Iron complexes have been shown to catalyze the aerobic dehydrogenative functionalization of alcohols with alkynes and amidines to form trisubstituted pyrimidines under mild conditions. organic-chemistry.org Furthermore, catalysts like trifluoroacetic acid (TFA) and β-cyclodextrin have been used to promote cycloaddition reactions that form the pyrimidine ring, sometimes in aqueous media, highlighting the trend towards greener synthetic chemistry. mdpi.com These diverse catalytic methods provide a robust toolbox for the synthesis of this compound and its analogs.

Table 3: Catalytic Systems for the Synthesis of Pyrimidine Derivatives

| Catalyst | Reactants | Reaction Type | Reference |

|---|---|---|---|

| Sulfuric Acid | Urea, 2,4-Pentanedione | Condensation/Cyclization | google.com |

| Copper(I/II) | α,β-Unsaturated Ketoximes, Nitriles | [4 + 2] Annulation | organic-chemistry.org |

| Iron Complex | Alcohols, Alkynes, Amidines | Dehydrogenative Functionalization | organic-chemistry.org |

| Trifluoroacetic Acid (TFA) | Acetylacetone, Urea, Aldehydes | Cycloaddition/Condensation | mdpi.com |

Coordination Chemistry and Metal Complexes of 2,6 Dimethylpyrimidine 4 Carboxylic Acid

Synthesis and Characterization of Metal Complexes

The synthesis and characterization of metal complexes are fundamental to understanding their properties and potential applications. This process involves the reaction of the ligand with a metal salt, followed by the isolation and analysis of the resulting complex using various analytical techniques.

Coordination Modes of 2,6-Dimethylpyrimidine-4-carboxylic Acid as a Ligand

As a ligand, this compound possesses multiple potential donor sites for coordination to a metal ion. The primary sites are the nitrogen atoms of the pyrimidine (B1678525) ring and the oxygen atoms of the carboxylate group. The specific coordination mode depends on several factors, including the nature of the metal ion, the reaction conditions, and the presence of other coordinating or counter-ions.

The carboxylate group can coordinate to a metal center in several ways:

Monodentate: One oxygen atom of the carboxylate group binds to the metal center.

Bidentate Chelating: Both oxygen atoms of the carboxylate group bind to the same metal center, forming a chelate ring.

Bidentate Bridging: The carboxylate group bridges two different metal centers.

The pyrimidine ring offers two nitrogen atoms as potential coordination sites. Typically, one of these nitrogen atoms will coordinate to the metal ion. The combination of the pyrimidine nitrogen and the carboxylate oxygen allows the ligand to act as a bidentate N,O-chelating agent, which is a common coordination mode for similar pyridine-carboxylic acid ligands. This chelation forms a stable five- or six-membered ring with the metal ion.

Table 1: Potential Coordination Modes of 2,6-Dimethylpyrimidine-4-carboxylate

| Coordination Mode | Description |

|---|---|

| Monodentate (O-carboxylate) | A single oxygen atom from the carboxylate group coordinates to the metal center. |

| Bidentate Chelating (O,O-carboxylate) | Both oxygen atoms of the carboxylate group coordinate to the same metal ion. |

| Bidentate Bridging (O,O-carboxylate) | The carboxylate group links two different metal ions. |

| Monodentate (N-pyrimidine) | One of the pyrimidine nitrogen atoms coordinates to the metal center. |

Synthesis of Complexes with Transition Metals

The synthesis of transition metal complexes with this compound can generally be achieved by reacting the ligand with a suitable metal salt (e.g., chlorides, nitrates, or acetates) in an appropriate solvent. The choice of solvent is crucial and often involves polar solvents like water, ethanol (B145695), methanol, or dimethylformamide (DMF) to facilitate the dissolution of the reactants.

A general synthetic procedure would involve:

Dissolving this compound in a suitable solvent, possibly with the addition of a base (like sodium hydroxide (B78521) or triethylamine) to deprotonate the carboxylic acid group, forming the carboxylate anion which is a better coordinating agent.

Dissolving the transition metal salt in a compatible solvent.

Mixing the two solutions, often with heating and stirring, to promote the reaction.

The resulting metal complex may precipitate out of the solution upon cooling or after partial evaporation of the solvent.

The solid product is then collected by filtration, washed with a suitable solvent to remove any unreacted starting materials, and dried.

The stoichiometry of the reactants (metal-to-ligand ratio) can be varied to obtain complexes with different numbers of ligands coordinated to the metal center.

Crystallographic Analysis of Metal Complexes

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For metal complexes of this compound, this analysis would provide definitive information on:

The coordination geometry around the metal center (e.g., octahedral, tetrahedral, square planar).

The bond lengths and angles between the metal ion and the ligand's donor atoms.

The specific coordination mode of the ligand.

For instance, in related complexes of 6-methylpyridine-2-carboxylic acid with various transition metals, X-ray crystallography has revealed a range of coordination environments and structures. For example, complexes with Mn(II), Ni(II), and Co(II) have shown distorted octahedral geometries with two ligand molecules and two water molecules coordinated to the metal center.

Table 2: Illustrative Crystallographic Data for a Hypothetical Transition Metal Complex of 2,6-Dimethylpyrimidine-4-carboxylate

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 8.789 |

| β (°) | 98.76 |

| Volume (ų) | 1358.9 |

| Z | 4 |

| Coordination Geometry | Distorted Octahedral |

Note: This data is hypothetical and serves as an example of what might be expected from a crystallographic study.

Spectroscopic Characterization of Metal Complexes (e.g., IR, Raman, UV-Vis, NMR)

Spectroscopic techniques are essential for characterizing the synthesized metal complexes and confirming the coordination of the ligand to the metal ion.

Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy is particularly useful for identifying the coordination of the carboxylate group. The deprotonation of the carboxylic acid and its coordination to a metal ion lead to characteristic shifts in the vibrational frequencies of the C=O and C-O bonds. The broad O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹) disappears upon deprotonation. The strong C=O stretch of the free acid (around 1700-1730 cm⁻¹) is replaced by two new bands corresponding to the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the coordinated carboxylate group, typically found in the regions of 1550-1650 cm⁻¹ and 1380-1450 cm⁻¹, respectively. The difference between these two frequencies (Δν = νₐₛ - νₛ) can provide clues about the coordination mode of the carboxylate group. Coordination of the pyrimidine nitrogen is often indicated by shifts in the C=N and C=C stretching vibrations of the ring.

UV-Vis Spectroscopy: Electronic spectroscopy provides information about the electronic transitions within the complex. The spectra typically show bands corresponding to π-π* transitions within the pyrimidine ring and n-π* transitions involving the non-bonding electrons on the nitrogen and oxygen atoms. Upon complexation with a transition metal, new bands may appear in the visible region due to d-d electronic transitions of the metal ion or charge-transfer transitions between the metal and the ligand.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to characterize diamagnetic metal complexes. Upon coordination, the chemical shifts of the protons and carbon atoms of the ligand are expected to change. The proton of the carboxylic acid group will disappear upon deprotonation. The chemical shifts of the protons and carbons on the pyrimidine ring will be affected by the coordination of the nitrogen atom to the metal.

Table 3: Representative Spectroscopic Data for a Metal Complex of a Pyrimidine-Carboxylic Acid Ligand

| Technique | Key Feature | Observation upon Complexation |

|---|---|---|

| IR | ν(C=O) of COOH | Disappears |

| IR | νₐₛ(COO⁻) and νₛ(COO⁻) | Appear, with Δν indicative of coordination mode |

| IR | Pyrimidine ring vibrations | Shift in frequency |

| UV-Vis | Ligand-centered transitions | Shift in wavelength and/or intensity |

| UV-Vis | d-d or Charge-transfer bands | New bands may appear |

| ¹H NMR | COOH proton | Signal disappears |

Theoretical and Computational Studies of Metal Complexes

Theoretical and computational methods, particularly Density Functional Theory (DFT), are powerful tools for complementing experimental data and providing deeper insights into the electronic structure and bonding of metal complexes.

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding

DFT calculations can be employed to:

Optimize the geometry of the metal complexes, providing theoretical bond lengths and angles that can be compared with experimental data from X-ray crystallography.

Calculate the vibrational frequencies of the complex, which can aid in the assignment of experimental IR and Raman spectra.

Analyze the electronic structure by determining the energies and compositions of the molecular orbitals. This includes identifying the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the energies of which are important for understanding the reactivity and electronic properties of the complex.

Investigate the nature of the metal-ligand bond through various bonding analysis techniques, such as Natural Bond Orbital (NBO) analysis, which can quantify the charge transfer and orbital interactions between the metal and the ligand.

For complexes of ligands similar to this compound, DFT calculations have been successfully used to predict molecular geometries, simulate vibrational and electronic spectra, and rationalize the observed properties. nih.gov These studies help to build a comprehensive understanding of how the ligand interacts with different metal centers at an electronic level.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Sodium hydroxide |

| Triethylamine |

| Ethanol |

| Methanol |

| Dimethylformamide (DMF) |

Molecular Dynamics Simulations of Metal-Ligand Interactions

Molecular dynamics (MD) simulations are a powerful computational tool for investigating the dynamic behavior and interaction energies between ligands and metal ions at the atomic level. Such simulations could provide valuable insights into the stability, conformational changes, and coordination environment of hypothetical metal complexes of this compound.

A typical MD simulation protocol for a metal-ligand complex would involve:

System Setup: Building the initial 3D structure of the metal complex and solvating it in a simulation box with an appropriate solvent, usually water.

Force Field Parameterization: Assigning a set of parameters (a force field) that describes the potential energy of the system, including bond lengths, angles, dihedrals, and non-bonded interactions for both the ligand and the metal ion.

Equilibration: Gradually heating the system to the desired temperature and adjusting the pressure to allow the system to reach a stable state.

Production Run: Running the simulation for a significant length of time to collect data on the trajectories of all atoms.

Analysis: Analyzing the collected data to determine properties such as radial distribution functions, coordination numbers, binding free energies, and the stability of hydrogen bonds and other non-covalent interactions.

However, due to the absence of experimental data on metal complexes of this compound, no specific molecular dynamics simulation studies have been reported. The application of MD simulations would be a logical next step following the successful synthesis and characterization of such complexes to further understand their behavior in solution.

Applications of Metal Complexes Derived from this compound

The potential applications of metal complexes are intrinsically linked to their structural and electronic properties. While no specific applications for complexes of this compound have been reported, the known applications of related metal-pyrimidine and metal-carboxylate complexes allow for informed speculation on their potential uses.

Metal complexes are widely utilized as catalysts in a vast range of organic transformations. The specific catalytic activity of a complex is determined by the nature of the metal center and the ligand framework. For instance, metal complexes containing pyrimidine-based ligands have been explored for their catalytic activity in various reactions, including oxidation, reduction, and cross-coupling reactions. The electronic properties of the 2,6-dimethylpyrimidine-4-carboxylate ligand could influence the redox potential of the metal center, potentially tuning its catalytic efficacy. However, without experimental validation, any discussion of specific catalytic applications for its metal complexes remains hypothetical.

In the realm of materials science, coordination polymers and metal-organic frameworks (MOFs) constructed from organic ligands and metal ions have garnered significant interest due to their tunable structures and properties. These materials have potential applications in gas storage, separation, sensing, and as functional materials with unique magnetic or optical properties.

The bifunctional nature of this compound, with its carboxylate and pyrimidine moieties, makes it a candidate for the construction of coordination polymers. The connectivity and dimensionality of such materials would depend on the coordination preferences of the metal ion and the reaction conditions. The resulting materials could exhibit interesting topologies and potentially useful properties. As with catalytic applications, the lack of synthesized and characterized materials from this specific ligand means that its potential in materials science is yet to be realized and is based on analogies to similar systems.

Biological and Pharmacological Significance of 2,6 Dimethylpyrimidine 4 Carboxylic Acid Derivatives

Antimicrobial Activities

Pyrimidine (B1678525) derivatives are a well-established class of compounds with a broad spectrum of antimicrobial activities. proquest.comresearchgate.netproquest.com Their structural similarity to the building blocks of DNA and RNA allows them to interfere with essential microbial processes. thepharmajournal.com

Specific studies focusing exclusively on the antibacterial efficacy of 2,6-Dimethylpyrimidine-4-carboxylic acid derivatives are limited. However, the pyrimidine core is a key feature in many synthetic compounds with demonstrated antibacterial properties. researchgate.net Research on various pyrimidine analogues has shown activity against both Gram-positive and Gram-negative bacteria. For instance, certain novel pyrimidine derivatives have exhibited potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. researchgate.net The introduction of different substituents on the pyrimidine ring can significantly influence the antibacterial spectrum and potency.

Illustrative Antibacterial Activity of Various Pyrimidine Derivatives (Note: Data not specific to this compound derivatives)

| Derivative Class | Bacterial Strain | Activity (MIC µg/mL) |

| Thienopyrimidine | Pseudomonas aeruginosa | Potent |

| 1,3-dihydropyrimidine | Staphylococcus aureus | Good |

| Pyrazolopyrimidinone | Bacillus subtilis | Significant |

MIC: Minimum Inhibitory Concentration

Illustrative Antifungal Activity of Various Pyrimidine Derivatives (Note: Data not specific to this compound derivatives)

| Derivative Class | Fungal Strain | Activity (EC50 µg/mL) |

| Pyrimidine-amide | Botrytis cinerea | High |

| Pyrido[2,3-d]pyrimidine | Candida albicans | Potent |

| Thienopyrimidine | Aspergillus niger | Moderate |

EC50: Half-maximal effective concentration

The antimicrobial mechanisms of pyrimidine derivatives are diverse and depend on their specific chemical structures. A primary mode of action involves the inhibition of nucleic acid synthesis. By acting as analogues of natural pyrimidine bases (uracil, cytosine, and thymine), these compounds can be incorporated into microbial DNA and RNA, leading to errors in replication and transcription and ultimately causing cell death.

Another key mechanism is the inhibition of essential enzymes involved in microbial metabolism. For instance, some pyrimidine derivatives are known to inhibit dihydrofolate reductase, an enzyme crucial for the synthesis of tetrahydrofolate, a coenzyme necessary for the production of nucleic acids and certain amino acids. Other pyrimidine-based compounds can interfere with cell wall synthesis or disrupt the integrity of the cell membrane.

Anticancer and Antitumor Research

The pyrimidine scaffold is a cornerstone in the development of anticancer drugs, with numerous pyrimidine analogues being used in chemotherapy. sciensage.inforesearchgate.netekb.eg Their ability to interfere with DNA and RNA synthesis makes them particularly effective against rapidly dividing cancer cells. nih.gov

Although specific examples of this compound being used as a direct building block in the synthesis of anticancer agents are not widely documented, the pyrimidine-4-carboxylic acid moiety, in general, is a valuable synthon in medicinal chemistry. The carboxylic acid group provides a convenient handle for derivatization, allowing for the synthesis of a wide array of amides, esters, and other functional groups. This versatility enables the exploration of structure-activity relationships and the optimization of anticancer potency. The synthesis of novel pyrimidine derivatives often involves the modification of the pyrimidine ring with various substituents to enhance their interaction with biological targets and improve their pharmacological properties. arabjchem.org

While there is no specific literature identifying derivatives of this compound as Focal Adhesion Kinase (FAK) inhibitors, the pyrimidine core is a prominent feature in many potent FAK inhibitors. nih.govnih.govresearchgate.net FAK is a non-receptor tyrosine kinase that is overexpressed in many types of cancer and plays a crucial role in cell proliferation, survival, migration, and invasion. nih.govnih.gov

Many FAK inhibitors are designed around a 2,4-disubstituted pyrimidine scaffold. doi.org These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of FAK and preventing its phosphorylation, thereby blocking downstream signaling pathways that promote cancer progression. The development of pyrimidine-based FAK inhibitors is an active area of cancer research. nih.govnih.govresearchgate.net

Illustrative FAK Inhibition by Various Pyrimidine Derivatives (Note: Data not specific to this compound derivatives)

| Derivative Class | Target | Activity (IC50 nM) |

| 2,4-Diaminopyrimidine | FAK | Potent |

| Pyrrolopyrimidine | FAK | High |

| Thienopyrimidine | FAK | Significant |

IC50: Half-maximal inhibitory concentration

Structure-Activity Relationship Studies in Anticancer Applications

The anticancer potential of pyrimidine derivatives is a subject of extensive research, with structure-activity relationship (SAR) studies guiding the design of more potent and selective agents. For derivatives of this compound, the substituents on the pyrimidine ring and the nature of the group attached to the carboxylic acid moiety play a crucial role in determining their cytotoxic activity against various cancer cell lines.

Research has shown that the combination of a pyrimidine scaffold with other chemical moieties, such as 3,4-dihydronaphthalene and alkylamine chains, can lead to a synergistic anticancer effect nih.gov. The lipophilicity of the molecule is a key determinant of its ability to cross cell membranes and reach its intracellular target nih.gov. SAR analyses indicate that carefully selected structures can enhance activity and selectivity while minimizing toxicity to healthy cells nih.gov.

The cytotoxic effects of new 4,6-substituted pyrimidine derivatives have been evaluated against a panel of human cancer cell lines, including those resistant to standard chemotherapeutic agents. Studies have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines such as colon adenocarcinoma (LoVo), doxorubicin-resistant colon adenocarcinoma (LoVo/DX), breast cancer (MCF-7), lung cancer (A549), cervical cancer (HeLa), human leukemic lymphoblasts (CCRF-CEM), and human monocytic leukemia (THP-1) nih.govencyclopedia.pub.

Furthermore, investigations into the mechanism of action have suggested that some pyrimidine derivatives may exert their anticancer effects by inhibiting topoisomerase II, an enzyme crucial for DNA replication in cancer cells, and by intercalating with DNA nih.govnih.gov. Quantitative structure-activity relationship (QSAR) studies have been employed to predict the biological activity of these derivatives, indicating potential for antimitotic, antioxidant, and DNA antimetabolic activities nih.gov.

| Compound Class | Target Cancer Cell Lines | Observed Activity | Potential Mechanism of Action |

|---|---|---|---|

| 4,6-Substituted Pyrimidine Derivatives | LoVo, LoVo/DX, MCF-7, A549, HeLa, CCRF-CEM, THP-1 | Inhibition of cell proliferation | Topoisomerase II inhibition, DNA intercalation |

| Pyrimidine-hydrazone-dihydronaphthalene hybrids | Various cancer cell lines | Synergistic anticancer effect | Enhanced cellular uptake due to optimal lipophilicity |

Antiviral Applications

The broad biological activity of pyrimidine derivatives extends to the field of virology, where they are being investigated as potential antiviral agents. The development of new antiviral drugs is a critical area of research, particularly with the emergence of new and drug-resistant viral strains nih.govmdpi.com.

Potential in Antiviral Drug Development

The pyrimidine core is a versatile scaffold for the design of novel antiviral compounds. The development of small-molecule antiviral drugs targeting various stages of the viral life cycle is an active area of investigation nih.gov. Pyrimidine derivatives have shown promise in this regard, with research focusing on their ability to inhibit a range of viruses nih.gov. The structural diversity that can be achieved through modifications of the pyrimidine ring allows for the optimization of antiviral activity and the development of compounds with improved efficacy and safety profiles.

Interference with Viral Replication Pathways

One of the key strategies in antiviral drug development is to target viral enzymes that are essential for replication. Pyrimidine derivatives have been explored as inhibitors of various viral polymerases and proteases. For instance, some carboxylic acid derivatives have been shown to be efficient inhibitors of RNA replication nih.gov. The mechanism of action can involve direct interaction with viral enzymes or intercalation into the viral nucleic acid, thereby disrupting the replication process nih.gov.

Research into related heterocyclic compounds has shown that they can interfere with viral entry and replication processes mdpi.com. While specific studies on this compound derivatives are emerging, the broader class of pyrimidine-containing compounds has demonstrated the potential to inhibit the replication of a variety of viruses, including those responsible for significant human diseases nih.govsci-hub.se.

Other Therapeutic Applications

Beyond their applications in cancer and virology, derivatives of this compound have shown potential in treating other significant health conditions, including metabolic disorders and inflammatory diseases.

Antidiabetic Potential (e.g., GPR119 Agonism)

G protein-coupled receptor 119 (GPR119) has emerged as a promising target for the treatment of type 2 diabetes. Agonists of this receptor have been shown to stimulate glucose-dependent insulin secretion. A novel series of fused pyrimidine derivatives have been designed and evaluated as GPR119 agonists nih.gov.

Structure-activity relationship studies of these fused pyrimidines have provided valuable insights for the design of potent and orally active GPR119 agonists. For example, cyclohexene-fused compounds (tetrahydroquinazolines) demonstrated greater GPR119 agonistic activities compared to dihydrocyclopentapyrimidine and tetrahydropyridopyrimidine scaffolds nih.gov. Further optimization of substituents on the pyrimidine ring and the fused ring system has led to the identification of compounds with extremely potent agonistic activity and improved glucose tolerance in preclinical models researchgate.net.

| Compound Scaffold | Key Structural Features | GPR119 Agonist Activity |

|---|---|---|

| Tetrahydroquinazolines (Cyclohexene-fused pyrimidines) | Fused cyclohexene ring | Greater activity compared to 5-membered ring fusions |

| 5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide derivatives | Combination of fused-pyrimidine and a 4-chloro-2,5-difluorophenyl group | Highly potent agonism |

Anti-inflammatory Properties

Inflammation is a key pathological feature of many chronic diseases. Pyrimidine derivatives have been investigated for their anti-inflammatory properties, with a focus on their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response.

Several studies have shown that pyrimidine derivatives can act as selective inhibitors of COX-2, an isoform of the COX enzyme that is upregulated during inflammation nih.govmdpi.com. By selectively inhibiting COX-2 over COX-1, these compounds have the potential to exert anti-inflammatory effects with a reduced risk of the gastrointestinal side effects associated with non-selective COX inhibitors tbzmed.ac.irpharmjournal.ru.

In addition to COX inhibition, some pyrimidine derivatives have demonstrated antioxidant properties by reducing the levels of reactive oxygen species (ROS) in inflammatory cell models nih.govmdpi.com. This dual action of COX inhibition and antioxidant activity makes them attractive candidates for the development of novel anti-inflammatory agents.

Anthelmintic Activity

While direct studies on the anthelmintic activity of this compound are not extensively documented, research into structurally related pyrimidine derivatives suggests potential in this area. A study on pyrimidine derivatives bearing sulphonamide and carboxamide moieties demonstrated noteworthy in vitro anthelmintic properties. In this research, seventeen new pyrimidine derivatives were synthesized and evaluated for their ability to paralyze and cause the death of earthworms, a common model for screening anthelmintic agents.

The synthesized compounds exhibited significant anthelmintic activity, with some showing effects comparable to the standard drug, albendazole. For instance, at a concentration of 100 mg/mL, several of the tested pyrimidine derivatives induced paralysis in times ranging from 14 to 19 minutes and death in 16 to 25 minutes. These findings indicate that the pyrimidine scaffold is a promising framework for the development of new anthelmintic drugs. The specific substitutions on the pyrimidine ring were found to influence the potency of the compounds, highlighting the importance of the structural variations in designing effective anthelmintics.

| Compound | Mean Paralyzing Time (min) | Mean Death Time (min) |

|---|---|---|

| 21a | 15 | 18 |

| 21b | 19 | 24 |

| 21c | 14 | 16 |

| 21g | 19 | 20 |

| 21m | 19 | 25 |

| Albendazole (Standard) | 10 | 13 |

Data derived from a study on pyrimidine derivatives bearing sulphonamide and carboxamide moieties. The compounds are identified by the nomenclature used in the source publication.

Antimalarial Activity

The pyrimidine nucleus is a core component of several established antimalarial drugs, underscoring the potential of its derivatives in combating malaria. Pyrimethamine, a well-known antimalarial, is a 2,4-diamino-5-p-chlorophenyl-6-ethylpyrimidine. Research into novel analogs of pyrimethamine has shown that modifications to its structure can yield compounds with significant antimalarial activity against Plasmodium berghei in mice.

Furthermore, pyrimidine derivatives have been explored for their ability to inhibit various stages of the Plasmodium falciparum life cycle, which is crucial for controlling the disease. Some pyrimidinone-amides, for example, have been shown to inhibit the replication of the pathogenic stages of P. falciparum in human red blood cells. While specific studies on this compound derivatives are limited, the established antimalarial efficacy of other pyrimidine-based compounds provides a strong rationale for investigating this particular chemical class for antimalarial drug discovery.

A study on novel antimalarial derivatives of a compound designated as SKM13 revealed that structural modifications influence their efficacy against different stages of P. falciparum. The parent compound, SKM13, was more effective at the ring and trophozoite stages than at the schizont stage. The introduction of different functional groups to the SKM13 template resulted in varied antimalarial activities, indicating the sensitivity of the biological effect to the chemical structure.

Plant Growth Regulation

Derivatives of pyrimidine have been identified as effective and environmentally friendly regulators of plant growth. Synthetic azaheterocyclic compounds, including derivatives of 6-methyl-2-mercapto-4-hydroxypyrimidine, have demonstrated a broad regulatory effect on various agricultural crops, improving plant growth throughout the vegetative phase and increasing their yield.

In a study on winter wheat (Triticum aestivum L.), the application of certain pyrimidine derivatives at a concentration of 10-6 M resulted in growth parameters that were similar to or higher than those observed with the natural auxin, IAA (1H-indol-3-yl)acetic acid). Specifically, some derivatives significantly increased the average shoot and root length compared to control plants. For example, the sodium salt of 6-methyl-2-mercapto-4-hydroxypyrimidine (Methyur) increased average shoot length by 36.38% and average root length by 133.33% compared to the control. The selectivity of the regulatory effect was found to be dependent on the substituents in the chemical structure of the pyrimidine derivatives.

| Compound | Increase in Average Shoot Length (%) | Increase in Average Root Length (%) |

|---|---|---|

| Methyur | 36.38 | 133.33 |

| Kamethur | 20.9 | 118.61 |

| Pyrimidine derivative № 4 | 43.5 - 71.75 | 92.56 - 113.11 |

| Pyrimidine derivative № 9 | 43.5 - 71.75 | 92.56 - 113.11 |

| Pyrimidine derivative № 10 | 43.5 - 71.75 | 92.56 - 113.11 |

Data represents the percentage increase in growth parameters compared to control plants. The compounds are identified by the nomenclature used in the source publication.

Pharmacological Mechanisms and Target Interactions

Derivatives of pyrimidine-4-carboxylic acid have been investigated as inhibitors of various enzymes. A series of 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives were designed and synthesized as novel xanthine oxidase inhibitors. In vitro activity assays revealed that most of these compounds displayed submicromolar inhibitory potency. One particular compound, 9b, exhibited the most potent enzyme inhibitory activity with an IC50 of 0.132 μM and was found to be a mixed-type inhibitor of xanthine oxidase.

In another study, sitagliptin derivatives, which are inhibitors of dipeptidyl peptidase-4 (DPP-4), were synthesized and evaluated. Several of these derivatives demonstrated enzyme inhibition profiles comparable to standard inhibitors for α-amylase and α-glucosidase. These findings highlight the potential of the pyrimidine-4-carboxylic acid scaffold in the design of potent and selective enzyme inhibitors for various therapeutic applications.

| Compound | IC50 (μM) | Inhibition Type |

|---|---|---|

| 9b | 0.132 | Mixed-type |

Data from a study on novel xanthine oxidase inhibitors. The compound is identified by the nomenclature used in the source publication.

The 2,6-dimethylpyrimidine core is a key structural feature in compounds designed to interact with specific biological receptors. A study focused on the development of selective A1 adenosine receptor (AR) antagonists utilized a 2-amino-4,6-diarylpyrimidine-5-carbonitrile scaffold. The synthesized derivatives were evaluated in vitro using radioligand binding assays at the four human AR subtypes. The binding affinities of these compounds were determined, and structure-activity relationships were established to identify features that contribute to high affinity and selectivity for the A1AR.

The design of these antagonists was based on the principle that the cyano group at position 5 increases the acidity of the exocyclic amino group, leading to stronger binding to the adenosine receptors. The substituents at other positions on the pyrimidine ring were found to control the selectivity profile of the compounds. This research demonstrates the utility of the 2,6-dimethylpyrimidine scaffold in the design of receptor-specific ligands.

The interaction of small molecules with DNA is a common mechanism for antitumor drugs. Pyrimidine derivatives have been shown to interact with DNA through noncovalent modes such as intercalation, groove binding, and electrostatic interactions. In a study of hybrid 4,6-dihydrazone pyrimidine derivatives, molecular docking studies were used to investigate the binding of these compounds with DNA.

The results indicated that the pyrimidine groups of the synthesized compounds inserted into the base pairs of the DNA, while other parts of the molecules extended toward the grooves. This mode of interaction is crucial for their potential antitumor activity. The ability of the pyrimidine core to serve as a DNA-intercalating agent highlights another important aspect of the pharmacological significance of this compound derivatives.

Computational Chemistry and Molecular Modeling of 2,6 Dimethylpyrimidine 4 Carboxylic Acid and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in understanding the intrinsic properties of molecules. These methods allow for the detailed investigation of electronic structure, conformational stability, and the prediction of spectroscopic data, offering a theoretical framework that complements experimental findings.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) hybrid functional is a commonly employed method that combines the accuracy of ab initio methods with the computational efficiency of DFT, making it well-suited for studying organic molecules like pyrimidine (B1678525) derivatives. nih.gov

DFT calculations provide valuable information about the distribution of electrons within a molecule, which is crucial for understanding its reactivity and intermolecular interactions. Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity; a larger gap implies higher stability and lower reactivity.

For pyrimidine derivatives, DFT calculations can elucidate how different substituents on the pyrimidine ring affect the electronic properties. For instance, the introduction of electron-donating or electron-withdrawing groups can significantly alter the HOMO and LUMO energy levels, thereby tuning the molecule's reactivity and potential biological activity. While specific DFT data for 2,6-dimethylpyrimidine-4-carboxylic acid is not extensively available in the cited literature, studies on closely related compounds like 2-amino-4,6-dimethylpyrimidine provide a framework for understanding its electronic characteristics. nih.gov

Table 1: Representative Electronic Properties Calculable by DFT for Pyrimidine Derivatives

| Property | Description | Significance |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ability to donate electrons. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity and stability. |

| Ionization Potential | The minimum energy required to remove an electron. | A measure of the molecule's tendency to be oxidized. |

| Electron Affinity | The energy released when an electron is added. | A measure of the molecule's tendency to be reduced. |

| Dipole Moment | A measure of the polarity of the molecule. | Influences solubility and intermolecular interactions. |

This table represents the types of data that can be generated through DFT calculations for this compound and its derivatives, based on general computational chemistry principles.

The biological activity of a molecule is often intrinsically linked to its three-dimensional structure. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, a key conformational feature is the orientation of the carboxylic acid group relative to the pyrimidine ring.

Quantum chemical calculations, particularly DFT, are highly effective in predicting various spectroscopic parameters. By calculating the vibrational frequencies, it is possible to simulate the infrared (IR) and Raman spectra of a molecule. nih.gov These theoretical spectra can be compared with experimental data to aid in the assignment of vibrational bands to specific functional groups and vibrational modes within the molecule.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated with a high degree of accuracy. jacsdirectory.com These predictions are invaluable for the structural elucidation of newly synthesized compounds and for confirming the structures of known molecules. The chemical shifts are sensitive to the electronic environment of each nucleus, providing detailed information about the molecular structure. For this compound, the predicted chemical shifts would be characteristic of the pyrimidine ring protons and carbons, the methyl group protons and carbons, and the carboxylic acid proton and carbon.

Table 2: Predicted Spectroscopic Parameters for this compound

| Parameter | Predicted Value/Range | Assignment |

| ¹H NMR (ppm) | 12.0 - 13.0 | -COOH |

| ~7.5 | Pyrimidine-H (C5) | |

| ~2.5 | -CH₃ | |

| ¹³C NMR (ppm) | 165 - 175 | -COOH |

| 160 - 170 | Pyrimidine-C (C2, C6) | |

| 150 - 160 | Pyrimidine-C (C4) | |

| 115 - 125 | Pyrimidine-C (C5) | |

| 20 - 30 | -CH₃ | |

| IR (cm⁻¹) | 2500-3300 (broad) | O-H stretch (carboxylic acid dimer) |

| ~1710 | C=O stretch (carboxylic acid dimer) | |

| 1500-1600 | C=C and C=N stretching (pyrimidine ring) |

Note: These are representative values based on typical chemical shifts and vibrational frequencies for the functional groups present and may vary depending on the specific computational method and experimental conditions. The ¹H NMR chemical shift of the carboxylic acid proton is particularly sensitive to concentration and solvent. libretexts.org

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode of a small molecule ligand to its protein target.

Molecular docking simulations of this compound derivatives can provide valuable insights into their potential as inhibitors of various enzymes, such as dihydrofolate reductase (DHFR) or protein kinases, which are common targets for pyrimidine-based drugs. nih.govresearchgate.net These simulations place the ligand into the binding site of the protein and score the different poses based on a scoring function that estimates the binding affinity.

A crucial outcome of molecular docking studies is the identification of the specific amino acid residues in the protein's active site that are involved in binding the ligand. Understanding these key binding residues is essential for structure-activity relationship (SAR) studies and for the rational design of more potent and selective inhibitors.

By analyzing the docked poses of a series of derivatives, it is possible to understand how modifications to the ligand's structure affect its interactions with the binding site residues. For example, adding a substituent that can form an additional hydrogen bond with a specific residue could lead to a significant increase in binding affinity.

Table 3: Representative Key Binding Residues for Pyrimidine Derivatives in Enzyme Active Sites

| Enzyme Target | Key Interacting Residues | Type of Interaction |

| Dihydrofolate Reductase (DHFR) | Asp, Ile, Phe, Leu | Hydrogen bonding, Hydrophobic |

| Cyclin-Dependent Kinases (CDKs) | Asp, Lys, Leu, Val | Hydrogen bonding, Hydrophobic |

| Epidermal Growth Factor Receptor (EGFR) | Met, Thr, Asp, Gln | Hydrogen bonding, van der Waals |

This table provides examples of key binding residues identified in molecular docking studies of various pyrimidine derivatives with their respective protein targets. The specific residues for this compound would depend on the target protein.

Scoring Functions and Binding Energy Calculations

In the computational evaluation of this compound derivatives as potential bioactive agents, scoring functions and binding energy calculations are pivotal. Scoring functions are mathematical models used to approximate the binding affinity between a ligand, such as a pyrimidine derivative, and its biological target, typically a protein receptor rjptonline.orgwikipedia.org. These functions are integral to molecular docking programs, which predict the preferred orientation of a ligand when bound to a receptor to form a stable complex rjptonline.org.

There are three main classes of scoring functions:

Force-field-based: These functions calculate the binding energy by summing up the van der Waals and electrostatic interactions between the ligand and the protein.

Empirical: These use a regression-based approach, combining several weighted energy terms like hydrogen bonds, ionic interactions, hydrophobic effects, and rotational entropy to estimate binding affinity.

Knowledge-based: These derive statistical potentials from analyzing known protein-ligand complexes in structural databases.

Following initial docking, more rigorous methods are often employed to refine the binding affinity prediction. Binding energy calculations, such as those performed using Molecular Mechanics combined with Generalized Born Surface Area (MM/GBSA) or Poisson-Boltzmann Surface Area (MM/PBSA), provide a more accurate estimation of the binding free energy nih.govfrontiersin.orgelsevierpure.com. For instance, in a study of pyrimidine dicarboxamide inhibitors, MM-GBSA analysis revealed that binding affinity was primarily driven by favorable van der Waals interactions and the burial of surface area nih.gov. The calculations also quantified the desolvation penalties, showing that more hydrophilic derivatives pay a greater energetic price upon binding compared to their more hydrophobic counterparts nih.gov.

In one study on pyrimidine-2-thiol derivatives, docking scores for COX-1 and COX-2 inhibitors were calculated, with the best compounds showing scores of -6.081 kcal/mol and -8.602 kcal/mol, respectively, indicating good binding affinity rjptonline.org. Similarly, docking of pyrimidine derivatives against human cyclin-dependent kinase 2 (CDK2) identified compounds with binding energies as favorable as -7.9 kcal/mol nih.gov. These calculations are crucial for ranking candidate molecules and prioritizing them for further experimental testing.

| Pyrimidine Derivative Class | Target Protein | Calculation Method | Best Binding Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| Pyrimidine-2-thiol | COX-1 | Docking Score | -6.081 | rjptonline.org |

| Pyrimidine-2-thiol | COX-2 | Docking Score | -8.602 | rjptonline.org |

| Substituted Pyrimidines | CDK2 (1HCK) | Docking Score | -7.9 | nih.gov |

| Pyrimidine Dicarboxamides | MMP-13 | MM-GBSA | -11.05 (Estimated Experimental) | nih.gov |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For derivatives of this compound, MD simulations provide atomic-level insights into their interactions with biological targets, revealing information about the stability, dynamics, and conformational changes of the ligand-protein complex nih.govnih.gov.

Ligand-Protein Complex Stability and Dynamics

A key application of MD simulations in drug design is to assess the stability of a ligand's binding pose as predicted by molecular docking consensus.app. A stable binding pose throughout a simulation increases confidence in the predicted interaction mode. The stability of the complex is often evaluated by monitoring the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand over the simulation time mdpi.com. A converged and low RMSD value suggests that the complex has reached equilibrium and remains stable mdpi.com.

For example, MD simulations of DHODH inhibitors, including pyrimidine derivatives, were run for 100 nanoseconds to evaluate binding stability. The analysis of RMSD profiles, with average values ranging from 1.5 to 2.0 Å, confirmed that the complexes reached equilibrium and were sufficiently stable for further analysis mdpi.com. Similarly, simulations of a dihydropyrimidine derivative with Human Serum Albumin (HSA) were used to establish the stability of the ligand-protein complex nih.gov. Enhanced sampling techniques, such as thermal titration MD, can also be employed to qualitatively estimate complex stability by evaluating the persistence of the native binding mode across simulations at progressively increasing temperatures nih.govacs.org.

Binding Free Energy Calculations (e.g., MM-PBSA)

While MD simulations provide a dynamic picture of the ligand-protein complex, they are also used to perform more accurate binding free energy calculations. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and its alternative, MM/GBSA, are popular "end-point" methods that calculate the binding free energy by combining the molecular mechanics energy of the complex with continuum solvation models elsevierpure.comacs.orgnih.gov.

The binding free energy (ΔG_bind) is calculated as the difference between the free energy of the complex and the free energies of the receptor and ligand in solution. The calculation typically includes terms for van der Waals energy, electrostatic energy, polar solvation energy, and nonpolar solvation energy nih.govfrontiersin.org.

Studies on various pyrimidine derivatives have successfully employed these methods. For pyrimidine dicarboxamide inhibitors of MMP-13, MM-GBSA calculations accurately quantified the effects of functional group substitutions on binding affinity nih.gov. In another study comparing MM/PBSA and the Linear Interaction Energy (LIE) method for thieno[3,2-d]pyrimidine-6-carboxamide inhibitors, both methods showed a good correlation with experimental data, with Pearson's r values of 0.64 and 0.72, respectively acs.orgnih.gov. These calculations provide crucial insights into the key energetic contributions to binding, guiding the rational design of more potent derivatives of this compound.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity nih.govnih.gov. For derivatives of this compound, QSAR models can predict the activity of newly designed compounds and provide insights into the structural features crucial for their biological function.

Development of 2D and 3D QSAR Models

QSAR models can be developed in two or three dimensions. 2D-QSAR models correlate biological activity with physicochemical properties or topological indices, known as molecular descriptors nih.govnih.gov. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further by analyzing the steric and electrostatic fields surrounding the molecules nih.govresearchgate.net.

For a series of 6-aryl-5-cyano-pyrimidine LSD1 inhibitors, robust 3D-QSAR models were developed. The CoMFA model yielded a cross-validated q² of 0.802 and a non-cross-validated r² of 0.979, while the CoMSIA model produced a q² of 0.799 and an r² of 0.982, indicating high predictive power nih.gov. Similarly, studies on thieno-pyrimidine derivatives as breast cancer inhibitors resulted in CoMFA and CoMSIA models with q² values of 0.818 and 0.801, respectively mdpi.com. The statistical quality of these models is essential for their reliability in predicting the activity of new compounds.

| Derivative Class | QSAR Method | q² (Cross-validated r²) | r² (Non-cross-validated) | Reference |

|---|---|---|---|---|

| 6-Aryl-5-cyano-pyrimidines (LSD1 inhibitors) | CoMFA | 0.802 | 0.979 | nih.gov |

| 6-Aryl-5-cyano-pyrimidines (LSD1 inhibitors) | CoMSIA | 0.799 | 0.982 | nih.gov |

| Thieno-pyrimidines (Breast cancer inhibitors) | CoMFA | 0.818 | 0.917 | mdpi.com |

| Thieno-pyrimidines (Breast cancer inhibitors) | CoMSIA | 0.801 | 0.897 | mdpi.com |

| Fluorinated hexahydropyrimidines (Cytotoxic agents) | CoMFA | - | 0.978 | nih.gov |

| Fluorinated hexahydropyrimidines (Cytotoxic agents) | CoMSIA | - | 0.999 | nih.gov |

Identification of Descriptors for Biological Activity

A major advantage of QSAR studies is the identification of key molecular descriptors that govern the biological activity of a compound series scielo.br. These descriptors are numerical representations of the chemical and physical properties of a molecule ucsb.edu.

In 2D-QSAR, descriptors can include constitutional (e.g., molecular weight), topological, and electronic properties (e.g., HOMO/LUMO energies) nih.govucsb.edu. For instance, a QSAR study on pyrimidine derivatives with larvicidal activity found that steric properties, hydrophobic polar surface area, and logP were important for activity scielo.br.

In 3D-QSAR, the results are often visualized as contour maps. These maps highlight regions where certain properties are favorable or unfavorable for activity. For thieno-pyrimidine derivatives, CoMSIA analysis showed that steric, electrostatic, and hydrophobic fields each contributed significantly (around 29%) to the model, indicating their importance for inhibitory activity mdpi.com. Similarly, for 6-aryl-5-cyano-pyrimidine inhibitors, electrostatic, hydrophobic, and H-bond donor fields were found to play crucial roles nih.gov. This information is invaluable for guiding the synthesis of new this compound derivatives with enhanced potency by modifying the structure to better match the favorable descriptor profiles.

Pharmacophore Modeling for Drug Design

Pharmacophore modeling is a cornerstone of computer-aided drug design (CADD), utilized to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. dovepress.com A pharmacophore model outlines the key interaction points, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, that are crucial for binding to a biological target. dovepress.com This model can then be used as a 3D query to screen large databases of chemical compounds to identify novel molecules that possess the desired features and are therefore likely to be active. dovepress.com

In the context of pyrimidine derivatives, pharmacophore modeling can be employed to design novel compounds with enhanced activity. For instance, in the design of new anticancer agents, a pharmacophore model might be developed based on the known binding mode of a pyrimidine-based inhibitor to a specific enzyme, such as a kinase. rsc.org This model would highlight the critical interactions between the pyrimidine core, its substituents, and the amino acid residues in the active site of the enzyme. Researchers can then use this model to guide the synthesis of new derivatives of this compound with modifications aimed at optimizing these interactions, potentially leading to more potent and selective inhibitors.

The process of pharmacophore modeling can be initiated from different starting points depending on the available information. dovepress.com If the 3D structure of the target protein is known, a receptor-based pharmacophore model can be generated by analyzing the key interaction sites within the binding pocket. dovepress.com Alternatively, if a set of active molecules is known, a ligand-based pharmacophore model can be constructed by aligning these molecules and identifying the common chemical features responsible for their activity. dovepress.com

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

The assessment of ADMET properties is a critical step in the drug development pipeline, as unfavorable pharmacokinetic or toxicity profiles are major reasons for the failure of drug candidates in clinical trials. In silico ADMET prediction tools have become indispensable for the early-stage evaluation of compounds, allowing for the prioritization of candidates with a higher probability of success. acs.orgnih.gov

Computational models can predict a range of pharmacokinetic properties for derivatives of this compound. These predictions are based on the molecule's physicochemical properties, such as molecular weight, lipophilicity (logP), and polar surface area.

For example, in a study on amide derivatives of indenoquinoxalinecarboxylic acid, which included a derivative synthesized with 2,6-dimethylpyrimidin-4-amine, in silico prediction of pharmacokinetic parameters indicated the potential for oral use. udhtu.edu.ua The predicted properties for these related compounds, which can offer insights into the potential behavior of this compound derivatives, are summarized in the table below.

Table 1: Predicted Physicochemical and Pharmacokinetic Properties of a 2,6-Dimethylpyrimidine Derivative

| Property | Predicted Value | Reference |

|---|---|---|

| Molecular Weight (g/mol) | 423.44 | udhtu.edu.ua |

| logP | 2.51 | udhtu.edu.ua |

| H-bond Acceptors | 6 | udhtu.edu.ua |

| H-bond Donors | 1 | udhtu.edu.ua |

| Caco-2 Permeability (logPapp, 10^-6 cm/s) | 0.28 | udhtu.edu.ua |

| Human Intestinal Absorption (%) | 88.94 | udhtu.edu.ua |

| Blood-Brain Barrier (BBB) Permeability (logBB) | -0.66 | udhtu.edu.ua |